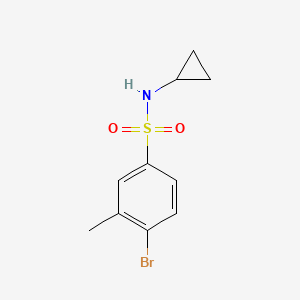

4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-7-6-9(4-5-10(7)11)15(13,14)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQLSVJHGDEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429169 | |

| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876875-59-1 | |

| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the electrophilic aromatic sulfonation of 4-bromotoluene to yield the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. The subsequent nucleophilic substitution reaction with cyclopropylamine affords the target molecule. This guide offers in-depth experimental protocols, mechanistic insights, and characterization data to support researchers in the successful synthesis and application of this compound.

Introduction

This compound (CAS No. 876875-59-1) is a synthetically versatile intermediate widely employed in the development of novel therapeutic agents. The presence of the sulfonamide moiety, a privileged scaffold in medicinal chemistry, coupled with the bromo and cyclopropyl functionalities, allows for diverse structural modifications and the exploration of a broad chemical space. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This guide aims to provide a detailed and practical approach to the synthesis of this important compound, catering to the needs of researchers and professionals in the field of drug development.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a sulfonyl chloride intermediate, which is then coupled with the desired amine.

Figure 1: Overall synthetic workflow for this compound.

The first step involves the electrophilic aromatic sulfonation of commercially available 4-bromotoluene using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the aromatic ring. The second and final step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with cyclopropylamine in the presence of a base to yield the target sulfonamide.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

This procedure details the synthesis of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, from 4-bromotoluene.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromotoluene | 106-38-7 | 171.03 | 10.0 g | 0.0585 |

| Chlorosulfonic acid | 7790-94-5 | 116.52 | 25.5 mL (3 eq.) | 0.175 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Ice | - | - | As needed | - |

| Deionized Water | - | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.0585 mol) of 4-bromotoluene in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 25.5 mL (0.175 mol) of chlorosulfonic acid dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford 4-bromo-3-methylbenzenesulfonyl chloride as a solid.

Expected Yield: ~80-90% Appearance: Off-white to pale yellow solid. CAS No.: 72256-93-0[1]

Step 2: Synthesis of this compound

This protocol describes the final step in the synthesis, the reaction of the sulfonyl chloride intermediate with cyclopropylamine.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 269.54 | 10.0 g | 0.0371 |

| Cyclopropylamine | 765-30-0 | 57.09 | 2.54 g (1.2 eq.) | 0.0445 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 6.2 mL (1.2 eq.) | 0.0445 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | - | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

Procedure:

-

Dissolve 10.0 g (0.0371 mol) of 4-bromo-3-methylbenzenesulfonyl chloride in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve 2.54 g (0.0445 mol) of cyclopropylamine and 6.2 mL (0.0445 mol) of triethylamine in 20 mL of dichloromethane.

-

Add the cyclopropylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure this compound.

Expected Yield: ~75-85% Appearance: White to off-white solid. CAS No.: 876875-59-1[2][3]

Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Electrophilic Aromatic Sulfonation

The formation of 4-bromo-3-methylbenzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

Figure 2: Simplified mechanism of electrophilic aromatic sulfonation.

The methyl group (-CH₃) is an activating, ortho-, para--directing group, while the bromine atom (-Br) is a deactivating, ortho-, para--directing group. The sulfonation occurs predominantly at the position ortho to the methyl group and meta to the bromine atom due to the stronger activating effect of the methyl group and steric hindrance at the position ortho to the bulky bromine atom.

Mechanism of Nucleophilic Acyl Substitution

The second step of the synthesis is a classic nucleophilic substitution reaction at the sulfonyl sulfur. The mechanism is as follows:

Figure 3: Mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂S |

| Molecular Weight | 290.18 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not available. To be determined experimentally. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): Aromatic protons (3H, m), Cyclopropyl proton (1H, m), Methyl protons (3H, s), Cyclopropyl protons (4H, m). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): Aromatic carbons, Cyclopropyl carbons, Methyl carbon. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch, C-H stretch (aromatic and aliphatic), S=O stretch (asymmetric and symmetric), C-Br stretch. |

| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺, [M+Na]⁺. |

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

4-Bromotoluene is a skin and eye irritant.

-

Cyclopropylamine is flammable and corrosive.

-

Triethylamine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis for this compound. The provided experimental protocols, mechanistic discussions, and characterization guidelines are intended to equip researchers with the necessary information for the successful preparation of this valuable synthetic intermediate. The versatility of this compound makes it a key building block in the design and synthesis of new chemical entities with potential therapeutic applications.

References

-

MySkinRecipes. This compound product page. [Link]

-

Chemsigma. This compound product page. [Link]

-

PubChem. 4-Bromotoluene compound summary. [Link]

-

Organic Syntheses. m-BROMOTOLUENE. [Link]

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

Sources

An In-Depth Technical Guide to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This molecule, situated at the intersection of several pharmacologically significant structural motifs—the arylsulfonamide, the cyclopropyl group, and a halogenated benzene ring—represents a compelling scaffold for discovery and innovation. The sulfonamide group is a cornerstone of medicinal chemistry, famously integral to the development of sulfa drugs, diuretics, and a host of other therapeutic agents.[1] The inclusion of a cyclopropyl moiety is a modern design strategy known to enhance metabolic stability and receptor affinity in drug candidates.[2]

This guide is structured to provide not just a recitation of facts, but a logical and insightful narrative into the chemical nature and potential utility of this compound. We will delve into its synthesis, backed by established chemical principles, and explore its analytical characterization with a focus on deductive interpretation of spectral data. Finally, we will survey the potential applications of this molecule, drawing upon structure-activity relationships of related compounds to illuminate promising avenues for future research.

Section 1: Physicochemical and Structural Characteristics

This compound is a multifaceted organic compound with the chemical formula C₁₀H₁₂BrNO₂S and a molecular weight of 290.18 g/mol .[3][4] Its structural architecture, featuring a bromine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can be exploited in the design of targeted molecular interactions.

| Property | Value | Source |

| CAS Number | 876875-59-1 | [3] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [3] |

| Molecular Weight | 290.18 g/mol | [3] |

| IUPAC Name | This compound | Internal Nomenclature |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Note: Some physical properties such as melting point and solubility are not widely reported in the literature, suggesting this compound may be a novel or less-studied entity. Researchers should determine these properties experimentally upon synthesis.

Figure 1: 2D Structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 4-bromotoluene. This strategy involves the initial formation of the corresponding sulfonyl chloride, followed by its reaction with cyclopropylamine.

Figure 2: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

The initial step is the chlorosulfonation of 4-bromotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) substituents will influence the position of sulfonation. Given the steric hindrance at the positions ortho to the bromine and the activating nature of the methyl group, the sulfonyl chloride group is expected to add ortho to the methyl group and meta to the bromo group.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a solution of chlorosulfonic acid (approximately 7 equivalents) in dichloromethane is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.[5]

-

Addition of Substrate: A solution of 4-bromotoluene (1 equivalent) in dichloromethane is added dropwise to the cooled chlorosulfonic acid solution, maintaining the temperature below 10°C.[5]

-

Reaction: The reaction mixture is stirred overnight, allowing it to slowly warm to approximately 10°C.[5]

-

Work-up: The reaction mixture is carefully and slowly added dropwise to ice-water to quench the excess chlorosulfonic acid. The resulting solid precipitate is collected by filtration and washed thoroughly with water.[5]

-

Purification: The crude 4-bromo-3-methylbenzenesulfonyl chloride can be used in the next step, or purified further if necessary. Given its reactivity with water, purification would typically involve non-aqueous methods.

Self-Validation: The successful synthesis of the intermediate can be confirmed by ¹H NMR spectroscopy. The aromatic proton signals will shift and exhibit a new splitting pattern consistent with the trisubstituted benzene ring. The presence of the sulfonyl chloride group can be confirmed by its characteristic IR stretching frequencies.

Part 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by cyclopropylamine. This reaction is a standard method for the formation of sulfonamides.[6][7]

Experimental Protocol:

-

Reaction Setup: 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as distilled water or an organic solvent like dichloromethane.[8]

-

Addition of Amine: Cyclopropylamine (approximately 1 equivalent) is added to the solution with continuous stirring at room temperature.[8]

-

pH Adjustment: The pH of the reaction mixture is maintained at approximately 8 using a base, such as a 3% sodium carbonate solution or pyridine, to neutralize the HCl formed during the reaction.[8]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the precipitated product is collected by filtration, washed with water, and dried.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[8][9]

Self-Validation: The final product's identity and purity should be confirmed by a suite of analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The disappearance of the sulfonyl chloride and the appearance of the N-H proton signal in the NMR spectrum, along with the correct mass-to-charge ratio in the mass spectrum, will validate the successful synthesis.

Section 3: Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the N-H proton, and the cyclopropyl protons. The aromatic region should display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The methyl group will appear as a singlet. The N-H proton will likely be a broad singlet, and its chemical shift can be influenced by solvent and concentration.[3] The cyclopropyl protons will exhibit a characteristic complex multiplet in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The methyl carbon will appear in the upfield region. The cyclopropyl carbons are expected at a characteristically high field, with one carbon deshielded due to its attachment to the nitrogen.[10]

Predicted ¹H and ¹³C NMR Chemical Shifts: While experimental data is not readily available, predictions based on structure and data from related compounds can provide a useful guide.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (complex multiplets) | 120 - 145 |

| Methyl (CH₃) | ~2.4 (singlet) | ~20 |

| N-H | 5.0 - 8.0 (broad singlet) | - |

| Cyclopropyl CH | 2.0 - 2.5 (multiplet) | 25 - 35 |

| Cyclopropyl CH₂ | 0.5 - 1.0 (multiplet) | 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹.[11]

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

S=O stretch (asymmetric and symmetric): Two strong bands, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively, which are characteristic of the sulfonamide group.[12]

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

S-N stretch: A peak in the 900-950 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For benzenesulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[13][14] The cleavage of the S-N bond is also a characteristic fragmentation.[14]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (289/291 for the bromine isotopes).

-

[M - SO₂]⁺: A fragment resulting from the loss of sulfur dioxide.

-

[ArSO₂]⁺: A fragment corresponding to the 4-bromo-3-methylphenylsulfonyl cation.

-

[Cyclopropyl-NH]⁺: A fragment corresponding to the cyclopropylamine moiety.

Section 4: Potential Applications and Future Directions

While specific biological activity data for this compound is not yet prevalent in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation.

Figure 3: Potential research applications for this compound.

-

Antimicrobial Agents: The benzenesulfonamide core is a well-established pharmacophore in antimicrobial drug discovery.[6] Further derivatization and screening against various bacterial and fungal strains could reveal potent antimicrobial activity.

-

Anticancer Agents: Many benzenesulfonamide derivatives are known to be inhibitors of carbonic anhydrases, some of which are overexpressed in various cancers.[15] The specific substitution pattern of the title compound may confer selectivity for certain carbonic anhydrase isoforms.

-

Central Nervous System (CNS) Active Agents: The incorporation of a cyclopropyl group has been linked to compounds with activity in the central nervous system.

-

Agrochemicals: Benzenesulfonamide derivatives have also found applications as insecticides.[16]

The presence of the bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[17] This would be a logical next step to explore the full potential of this chemical scaffold.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a framework for its analytical characterization. The exploration of its biological activities represents a promising frontier for the development of novel therapeutic agents and other functional molecules. It is my hope that this guide will serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

-

Core. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

MDPI. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

-

ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

PubMed Central. Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria. [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

-

ACS Publications. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

-

ResearchGate. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. [Link]

-

NIH. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

-

SciSpace. Biological Activities Of Sulfonamides. [Link]

-

ResearchGate. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

-

Shanghai Ruji Biotechnology Development Co., Ltd. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98%. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

NIH. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. [Link]

-

Doc Brown. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

-

The Royal Society of Chemistry. 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. [Link]

-

PubMed. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]

-

PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

-

ResearchGate. Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

PubMed Central. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

- Google Patents. Purification of N-substituted aminobenzaldehydes.

-

PubMed. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

NIH. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. [Link]

-

The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

-

Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]

- Google Patents. Process for the production of benzenesulfonamides.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] This guide provides a comprehensive overview of the essential physicochemical properties and a detailed protocol for the synthesis and characterization of this compound, a molecule of interest for further investigation in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [3] |

| Molecular Weight | 290.18 g/mol | [4][5] |

| CAS Number | 876875-59-1 | [6] |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | Not available. The starting material, 4-bromo-3-methylbenzenesulfonyl chloride, has a melting point of 58-61 °C. | [7] |

| Solubility | Solubility in common organic solvents is expected, but experimental data is not readily available. | N/A |

| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage temperatures range from room temperature to 2-8°C. | [5] |

Synthesis and Purification

The synthesis of this compound is readily achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and cyclopropylamine. This is a well-established method for the formation of sulfonamides.[8][9]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Addition of Amine: Slowly add cyclopropylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with the addition of water.

-

Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Aromatic H |

| ~7.6-7.7 | dd | 1H | Aromatic H |

| ~7.4-7.5 | d | 1H | Aromatic H |

| ~5.5-6.0 | br s | 1H | N-H |

| ~2.5 | s | 3H | Ar-CH₃ |

| ~2.3-2.4 | m | 1H | Cyclopropyl CH |

| ~0.6-0.8 | m | 2H | Cyclopropyl CH₂ |

| ~0.4-0.6 | m | 2H | Cyclopropyl CH₂ |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | Aromatic C-S |

| ~138-140 | Aromatic C-CH₃ |

| ~134-136 | Aromatic C-H |

| ~132-134 | Aromatic C-H |

| ~128-130 | Aromatic C-H |

| ~125-127 | Aromatic C-Br |

| ~30-32 | Cyclopropyl CH |

| ~22-24 | Ar-CH₃ |

| ~6-8 | Cyclopropyl CH₂ |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3350 | N-H stretch |

| 2950-3050 | C-H stretch (aromatic and aliphatic) |

| 1330-1370 | Asymmetric SO₂ stretch |

| 1150-1180 | Symmetric SO₂ stretch |

| 1550-1600 | C=C stretch (aromatic) |

| 550-650 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion: [M+H]⁺ ≈ 290.99 (for ⁷⁹Br) and 292.99 (for ⁸¹Br) in a ~1:1 ratio.

-

Major Fragmentation Pathway: A characteristic fragmentation of benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[1][3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound.

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][11]

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV at 254 nm.[13]

-

Injection Volume: 10 µL.

This method should provide a sharp, well-resolved peak for the pure compound, allowing for accurate purity determination.

Safety and Handling

Working with the reagents required for the synthesis of this compound necessitates strict adherence to safety protocols.

-

4-bromo-3-methylbenzenesulfonyl chloride: This is a corrosive solid.[7] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Cyclopropylamine: This is a highly flammable and corrosive liquid.[1][10][11][13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Use in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

General Precautions: Always wear appropriate PPE. Work in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization Workflow Diagram

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. usbio.net [usbio.net]

- 5. achmem.com [achmem.com]

- 6. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98% - CAS:876875-59-1 - 如吉生物科技 [shruji.com]

- 7. 4-Bromo-3-methylbenzenesulfonyl chloride 97 72256-93-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 1873560-43-0|4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 13. lobachemie.com [lobachemie.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectral Characteristics of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide incorporates several key features that will be reflected in its spectral data: a 1,2,4-trisubstituted benzene ring, a methyl group, a bromine atom, a sulfonamide linkage, and a cyclopropyl ring. Understanding the interplay of these components is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide distinct signals for the aromatic, methyl, and cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 2) | 7.8 - 8.0 | d | ~2.0 |

| Aromatic H (position 5) | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| Aromatic H (position 6) | 7.3 - 7.5 | d | ~8.5 |

| Sulfonamide N-H | 5.0 - 6.0 | br s | - |

| Methyl (CH₃) | 2.4 - 2.6 | s | - |

| Cyclopropyl CH | 2.2 - 2.4 | m | - |

| Cyclopropyl CH₂ | 0.5 - 0.9 | m | - |

Interpretation:

-

Aromatic Protons: The three aromatic protons will appear in the downfield region (7.3-8.0 ppm). The proton at position 2, being ortho to the strongly electron-withdrawing sulfonyl group, is expected to be the most deshielded and appear as a doublet due to coupling with the proton at position 6. The proton at position 5 will be a doublet of doublets, coupling to both adjacent protons. The proton at position 6 will be a doublet, coupling to the proton at position 5.

-

Sulfonamide Proton: The N-H proton of the sulfonamide will likely appear as a broad singlet in the mid-field region. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Methyl Protons: The methyl group at position 3 will give a sharp singlet at around 2.4-2.6 ppm.

-

Cyclopropyl Protons: The cyclopropyl protons will be in the upfield region. The methine proton (CH) attached to the nitrogen will be more deshielded than the methylene protons (CH₂). The methylene protons will likely appear as a complex multiplet due to geminal and cis/trans coupling.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-S | 138 - 142 |

| Aromatic C-Br | 120 - 124 |

| Aromatic C-CH₃ | 139 - 143 |

| Aromatic CH (position 2) | 128 - 132 |

| Aromatic CH (position 5) | 133 - 137 |

| Aromatic CH (position 6) | 125 - 129 |

| Methyl (CH₃) | 20 - 23 |

| Cyclopropyl CH | 28 - 32 |

| Cyclopropyl CH₂ | 5 - 10 |

Interpretation:

-

Aromatic Carbons: The quaternary carbons attached to the sulfonyl, bromo, and methyl groups will have distinct chemical shifts. The carbon attached to the bromine (C-Br) will be influenced by the heavy atom effect. The remaining aromatic CH carbons will appear in the typical aromatic region (125-137 ppm).

-

Aliphatic Carbons: The methyl carbon will resonate in the upfield aliphatic region. The cyclopropyl carbons will also be in the upfield region, with the methylene carbons being particularly shielded.

Predicted Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Sulfonamide) | 3200 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic - CH₃, Cyclopropyl) | 2850 - 3000 | Stretching |

| S=O (Sulfonamide) | 1330 - 1360 (asymmetric), 1150 - 1180 (symmetric) | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| S-N (Sulfonamide) | 900 - 950 | Stretching |

| C-Br | 500 - 600 | Stretching |

Interpretation:

The most prominent peaks will be the strong S=O stretching vibrations of the sulfonamide group. The N-H stretch will appear as a medium-intensity peak in the 3200-3300 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed in their respective regions. The C-Br stretch will be in the fingerprint region and may be difficult to assign definitively.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Interpretation of Major Fragments:

-

m/z 290/292: Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound.

-

m/z 249/251: Loss of the cyclopropyl group (C₃H₅).

-

m/z 234/236: Cleavage of the S-N bond, resulting in the 4-bromo-3-methylbenzenesulfonyl cation.

-

m/z 226/228: Loss of sulfur dioxide (SO₂).

-

m/z 169/171: Further fragmentation of the 4-bromo-3-methylbenzenesulfonyl cation by loss of SO₂, leading to the bromotolyl cation.

Experimental Protocols

For the acquisition of the spectral data discussed, the following standard methodologies would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion and fragmentation patterns.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The interpretations of the predicted NMR, IR, and MS spectra are grounded in fundamental principles of spectroscopy and analysis of related molecular structures. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this and similar compounds.

References

-

PubChem. Cyclopropanesulfonamide. [Link]

-

SpectraBase. 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Biological Activity of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Derivatives

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the specific, yet underexplored, class of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide derivatives. While direct extensive research on this particular substitution pattern is nascent, this document synthesizes existing knowledge on closely related analogues to project the likely biological activities, mechanisms of action, and therapeutic potential of this chemical series. By examining the established roles of the 4-bromo, 3-methyl, and N-cyclopropyl substituents on the benzenesulfonamide core, we provide a predictive framework for researchers, scientists, and drug development professionals. This guide covers the foundational synthesis, probable anticancer and antimicrobial activities, and the critical role of carbonic anhydrase inhibition. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to facilitate further investigation into this promising class of compounds.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a privileged structural motif in drug discovery, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂). This functional group is a potent zinc-binding moiety, a feature that has been expertly exploited in the design of inhibitors for a wide range of metalloenzymes. The therapeutic landscape of benzenesulfonamide derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents[1]. The specific biological profile of a benzenesulfonamide derivative is intricately dictated by the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.

This guide focuses on the largely uncharacterized biological potential of this compound and its derivatives. The constituent parts of this molecule suggest a confluence of favorable properties for biological activity:

-

The Benzenesulfonamide Core : Provides the foundational scaffold for enzyme inhibition.

-

4-Bromo Substitution : Halogen substitutions, particularly bromine, are known to modulate the electronic properties and lipophilicity of the molecule, often enhancing biological activity[2].

-

3-Methyl Substitution : This group can influence the orientation of the molecule within a binding pocket and affect its metabolic stability.

-

N-Cyclopropyl Group : This small, rigid ring system can impart favorable conformational constraints and metabolic stability, and is a feature of several known bioactive compounds[3].

By dissecting the known biological effects of these individual components in related molecules, we can construct a probable profile of activity for the title compound and its derivatives.

Synthetic Strategy: A Pathway to Novel Derivatives

The synthesis of this compound derivatives is predicated on a straightforward and well-established chemical pathway. The key intermediate is the corresponding sulfonyl chloride, which can then be reacted with a variety of amines to generate a library of derivatives.

Synthesis of the Key Intermediate: 4-bromo-3-methylbenzenesulfonyl chloride

The synthesis of 4-bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0) is the critical first step[4][5]. A common and effective method is the chlorosulfonation of 4-bromo-3-methylaniline.

Experimental Protocol: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Chlorosulfonation : To a solution of 4-bromo-3-methylaniline in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5°C)[6].

-

Reaction Monitoring : Stir the reaction mixture at a low temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.

Safety Note : Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

The target compound can be synthesized by the reaction of the sulfonyl chloride intermediate with cyclopropylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Amine Addition : To this solution, add cyclopropylamine, often in the presence of a base such as triethylamine or pyridine to scavenge the HCl byproduct.

-

Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up : Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired this compound.

This modular synthetic approach allows for the generation of a diverse library of derivatives by substituting cyclopropylamine with other primary or secondary amines.

Diagram of the General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on related benzenesulfonamide derivatives, the primary biological activities of this compound and its analogues are predicted to be in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Activity: Targeting Carbonic Anhydrases

A significant body of evidence points to the inhibition of carbonic anhydrases (CAs) as a primary mechanism of anticancer activity for benzenesulfonamides[7][8]. CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The Role of Carbonic Anhydrases in Cancer

In many solid tumors, hypoxic conditions lead to an overexpression of certain CA isoforms, particularly the transmembrane enzymes CA IX and CA XII[9][10]. These enzymes are crucial for tumor cell survival and proliferation as they help to maintain a neutral intracellular pH by exporting protons, while contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.

Predicted Mechanism of Action

It is highly probable that this compound derivatives will act as inhibitors of carbonic anhydrases. The primary sulfonamide group is expected to coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition. The bromo and methyl substituents on the benzene ring, along with the N-cyclopropyl group, will likely interact with the surrounding amino acid residues in the active site, influencing the potency and isoform selectivity of the inhibition[11]. Selective inhibition of the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a key goal in the development of sulfonamide-based anticancer agents to minimize side effects.

Structure-Activity Relationship (SAR) Insights

-

Primary Sulfonamide : The unsubstituted -SO₂NH₂ group is generally crucial for potent CA inhibition.

-

Aromatic Substitution : The 4-bromo and 3-methyl groups are predicted to enhance binding affinity through hydrophobic and halogen bonding interactions within the enzyme's active site. Studies on other benzenesulfonamides have shown that halogen substitution can lead to potent and selective CA inhibitors[2].

-

N-Substitution : While a primary sulfonamide is often optimal for CA inhibition, N-substitution with a small, rigid group like cyclopropyl can still be accommodated within the active site of some CA isoforms and may enhance selectivity.

Diagram of the Hypothesized Anticancer Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-3-methylbenzenesulfonyl chloride [oakwoodchemical.com]

- 6. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 21, 2026 – In the landscape of modern pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient discovery of novel therapeutics. This technical guide provides an in-depth analysis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key building block in contemporary medicinal chemistry. While this compound is not an active therapeutic agent in itself and thus lacks a specific "mechanism of action," its significance lies in its role as a precursor for a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors. This document, intended for researchers, scientists, and drug development professionals, will elucidate the chemical rationale behind its use, outline its synthesis, and explore its application in the development of targeted therapies.

The Power of the Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, a status it has held since the advent of the first sulfa drugs in the 1930s.[1][2] Initially celebrated for their revolutionary antibacterial properties, sulfonamides have since demonstrated a remarkable breadth of biological activities, leading to their incorporation into drugs for a wide array of diseases.[3][4][5]

The versatility of the sulfonamide moiety stems from several key features:

-

Synthetic Tractability: The synthesis of sulfonamides is robust and well-established, allowing for the straightforward generation of diverse chemical libraries.

-

Hydrogen Bonding Capability: The N-H and S=O groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Metabolic Stability: The sulfonamide group is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Modularity: The two substituents on the sulfur and nitrogen atoms can be readily modified to fine-tune the steric and electronic properties of the molecule, enabling precise optimization of target binding and selectivity.

These properties have led to the development of sulfonamide-containing drugs approved for treating cancer, viral infections, inflammation, glaucoma, and cardiovascular disorders, among others.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.

| Property | Value |

| CAS Number | 876875-59-1 |

| Molecular Formula | C₁₀H₁₂BrNO₂S |

| Molecular Weight | 290.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-3-methylaniline. The presence of the bromine atom is a key strategic feature, as it provides a reactive handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at this position, a critical step in building molecular complexity and exploring the structure-activity relationship (SAR) of derivative compounds.

Proposed Synthetic Protocol:

-

Diazotization and Sulfonylation: 4-bromo-3-methylaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 4-bromo-3-methylbenzenesulfonyl chloride.

-

Amination: The crude 4-bromo-3-methylbenzenesulfonyl chloride is then reacted with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target intermediate.

Application in the Development of Kinase Inhibitors

A primary application of this compound is as a foundational scaffold for the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The general mechanism of action for many sulfonamide-based kinase inhibitors involves competitive binding at the ATP-binding site of the target kinase. The sulfonamide moiety often forms key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing ATP from binding and thereby blocking the downstream phosphorylation cascade.

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Workflow: From Intermediate to Lead Compound

A typical drug discovery workflow utilizing this compound would involve the following key stages:

-

Library Synthesis: A library of diverse analogues is synthesized by performing various cross-coupling reactions at the bromine position of the starting intermediate. This allows for the exploration of different chemical spaces around the core scaffold.

-

High-Throughput Screening (HTS): The synthesized library is screened against a panel of target kinases using biochemical assays (e.g., LanthaScreen™, HTRF®) to identify initial "hits" that show inhibitory activity.

-

Hit-to-Lead Optimization: The most promising hits are selected for further medicinal chemistry optimization. This involves synthesizing additional analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vitro and In Vivo Testing: Lead compounds are then subjected to a battery of in vitro cellular assays to confirm their on-target activity and assess their effects on cell proliferation and signaling. The most promising candidates are then advanced to in vivo studies in animal models to evaluate their efficacy and safety.

Caption: Drug discovery workflow using the intermediate.

Conclusion

This compound represents a quintessential example of a modern chemical building block. While it lacks an intrinsic biological mechanism of action, its true value is realized through its strategic application in the synthesis of potent and selective therapeutic agents. Its combination of a versatile sulfonamide scaffold and a reactive bromine handle makes it an invaluable tool for medicinal chemists aiming to develop the next generation of targeted therapies, particularly in the highly competitive field of kinase inhibition. The continued exploration of derivatives from this and similar intermediates will undoubtedly fuel the drug discovery pipeline for years to come.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. Link

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. Link

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. Link

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. Link

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. Link

Sources

- 1. citedrive.com [citedrive.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

An In-Depth Technical Guide to the Safe Handling of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (CAS No. 876875-59-1). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices in chemical laboratory operations, emphasizing the causality behind each procedural step to ensure a self-validating system of safety.

Compound Profile and Significance

This compound is a substituted sulfonamide compound. Such molecules are pivotal building blocks in medicinal chemistry and pharmaceutical research.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, antiviral, and enzyme-inhibiting drugs.[1] Given its role as a reactive intermediate for creating more complex, biologically active molecules, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring operator safety and experimental integrity.

| Property | Value | Reference |

| CAS Number | 876875-59-1 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [2][4] |

| Molecular Weight | 290.18 g/mol | [4] |

| Appearance | Solid (Typical) | |

| Storage | Sealed in a dry, cool (2-8°C or Room Temp) environment | [2][4] |

Hazard Identification and Risk Assessment

The foundational step in safe handling is a comprehensive understanding of the compound's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS).[4]

GHS Classification

The GHS classification provides a universally understood summary of the potential health risks associated with the compound.

| Hazard Class | Signal Word | Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning |

ngcontent-ng-c780544980="" class="ng-star-inserted"> | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | |

| Data synthesized from supplier safety information and GHS standards.[4][5] |

Toxicological Profile and Rationale for Caution

The GHS classifications indicate that this compound poses multiple health risks upon exposure.

-

Oral Toxicity (H302): Ingestion of the compound can lead to harmful systemic effects. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas.[6]

-

Skin and Eye Irritation (H315, H319): Direct contact with the solid powder or solutions can cause significant irritation.[7] The causality stems from the chemical's ability to interact with and potentially damage epithelial tissues. This underpins the mandatory requirement for gloves and eye protection.

-

Inhalation Toxicity (H332): As a fine powder, the compound can be easily aerosolized. Inhaling these fine particles may cause respiratory tract irritation and potential systemic harm.[7] This is the primary reason for handling the solid material within a certified chemical fume hood or other ventilated enclosure.

Proactive Risk Assessment Workflow

A risk assessment should be performed before any new experimental procedure involving this compound. This process is not merely a checklist but a critical thinking exercise to anticipate and mitigate potential exposures.

Caption: Proactive Risk Assessment Workflow.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. Both are essential for handling this compound safely.

Engineering Controls

The primary engineering control is to minimize the concentration of airborne contaminants.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and volatile solutions must be performed inside a properly functioning chemical fume hood. This is the most effective way to prevent inhalation exposure.[7]

-

Ventilation: The laboratory should be well-ventilated to handle any fugitive emissions.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must be deliberate and based on the specific risks.[9]

| Body Area | Required PPE | Specification and Rationale (The 'Why') |

| Hands | Chemical-resistant gloves | Nitrile gloves are required. For prolonged contact or handling of solutions, consider thicker gloves. Double-gloving is best practice. This prevents skin contact, mitigating the H315 (skin irritation) hazard.[6][10] |

| Eyes/Face | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Full-seal goggles protect against dust and splashes from all angles, directly addressing the H319 (serious eye irritation) hazard.[10][11] |

| Body | Laboratory coat | A closed-front, long-sleeved lab coat made of a low-permeability fabric protects skin and personal clothing from accidental spills and contamination.[6] |

| Respiratory | As needed, based on risk assessment | While a fume hood is the primary control, an N95-rated respirator may be required if work outside a hood is unavoidable or during a large spill cleanup to prevent inhalation of particulates (H332).[7][11] |

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for reproducible science and operator safety.

Experimental Workflow: Safe Weighing and Dissolution

This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.

Caption: Workflow for Safe Weighing and Dissolution.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Some suppliers recommend refrigerated storage (2-8°C).[4]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[7]

-

Stability: The compound is stable under recommended storage conditions.[7] Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[7][12]

Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Procedure: Dispose of the material and its container through a licensed chemical destruction facility.[7]

-

Prohibition: Do not allow the material to enter sewer systems or waterways.[8]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following table provides immediate actions to be taken following an exposure. Medical attention should always be sought after providing initial first aid.

| Exposure Route | Immediate First-Aid Action |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[7] |

Spill Response

For a minor spill within a chemical fume hood:

-

Ensure appropriate PPE is worn, including respiratory protection if necessary.

-

Cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[12]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

For large spills, evacuate the area and contact institutional emergency response personnel.

References

- BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide.

- ChemicalBook. 4-BroMo-N-cyclopropyl-3-(trifluoroMethyl)

- MySkinRecipes. This compound.

- ECHEMI. 4-BROMO-N-(CHLORO-PHENYL-METHYLENE)

- BLD Pharm. 1179167-83-9|4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).

- Achmem. This compound.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide. (2009-11-05).

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-N-methylbenzenesulfonamide. (2024-04-01).

- Sigma-Aldrich.

- Labsolu. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide.

- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27).

- ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

- PubChem.

- PubChem.

- Sigma-Aldrich. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8.

- Sigma-Aldrich. This compound | 876875-59-1.

- A2B Chem. 458618 N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide CAS: 876875-59-1.

Sources

- 1. This compound [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. usbio.net [usbio.net]

- 4. achmem.com [achmem.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pppmag.com [pppmag.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide: A Pivotal Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key building block in contemporary medicinal chemistry. While the specific initial synthesis of this compound is not prominently documented in publicly accessible literature, its structural motifs and reactivity position it as a valuable intermediate in the development of targeted therapeutics. This guide will delve into the historical context of sulfonamides in medicine, a plausible and detailed synthesis protocol for this compound based on established chemical principles, and its burgeoning applications in the design of kinase inhibitors and targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide and a forward-looking perspective on the utility of this versatile molecule.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The journey of the sulfonamide functional group in medicine is a remarkable narrative of serendipity, systematic investigation, and enduring relevance. From the initial discovery of their antibacterial properties in the early 20th century, which revolutionized the treatment of infectious diseases, sulfonamides have evolved into a privileged scaffold in drug design. Their therapeutic landscape has expanded to include diuretics, antidiabetic agents, and, more recently, highly targeted anticancer therapies.[1]

The benzenesulfonamide core, in particular, offers a synthetically tractable and conformationally influential backbone for the construction of complex molecular architectures. The strategic placement of various substituents on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity. This compound emerges from this rich history as a modern iteration of the sulfonamide scaffold, tailored for contemporary drug discovery paradigms such as kinase inhibition and targeted protein degradation.

Physicochemical Properties